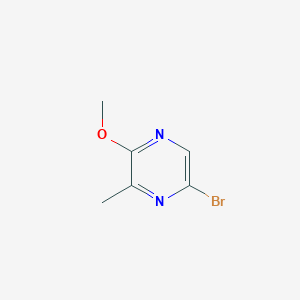

5-Bromo-2-methoxy-3-methylpyrazine

Description

Significance of Nitrogen-Containing Heterocycles in Advanced Organic Synthesis

Nitrogen-containing heterocycles are organic compounds featuring a ring structure that incorporates at least one nitrogen atom. numberanalytics.comnumberanalytics.com These compounds are fundamental to the field of organic synthesis due to their widespread presence in nature and their versatile applications. numberanalytics.comopenmedicinalchemistryjournal.com Their structural and functional diversity allows them to serve as essential building blocks, intermediates, or catalysts in a multitude of chemical reactions. numberanalytics.com

Overview of Halogenated Alkoxy Pyrazines as Chemical Scaffolds

Within the large family of nitrogen heterocycles, pyrazines are six-membered rings containing two nitrogen atoms at positions 1 and 4. The introduction of halogen and alkoxy groups onto the pyrazine (B50134) ring creates halogenated alkoxy pyrazines, a class of compounds that serve as highly valuable chemical scaffolds. These scaffolds are foundational structures upon which more complex molecules can be built.

Halogen atoms, such as bromine, are particularly useful functional groups in organic synthesis. They act as versatile handles for a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. nih.govmdpi.com This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse and complex molecular architectures. The presence of a halogen on the pyrazine core significantly enhances its utility as a building block for creating libraries of compounds for drug discovery and materials science research.

Alkoxy groups, such as a methoxy (B1213986) group, also play a crucial role. They are electron-donating groups that can influence the reactivity and electronic properties of the pyrazine ring. This modulation of the ring's electronics can affect its interaction with biological targets or its behavior in subsequent chemical reactions. Furthermore, alkoxy pyrazines are themselves a known class of compounds, sometimes studied for their aromatic properties in food and fragrance science. researchgate.netresearchgate.netthegoodscentscompany.com The combination of a halogen and an alkoxy group on a pyrazine ring thus provides a multifunctional scaffold with tunable reactivity and properties, making these compounds sought-after intermediates in synthetic chemistry.

Research Context of 5-Bromo-2-methoxy-3-methylpyrazine within Pyrazine Chemistry

The specific compound, this compound, fits squarely within the context of halogenated alkoxy pyrazines utilized as versatile synthetic intermediates. Its structure contains several points of interest for chemical modification. The bromine atom at the 5-position is the primary site for synthetic elaboration, most likely through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or other functional groups. mdpi.com

The methoxy group at the 2-position and the methyl group at the 3-position also influence the molecule's reactivity and provide steric and electronic differentiation across the pyrazine ring. This substitution pattern makes the molecule an interesting building block for the synthesis of targeted, highly functionalized pyrazine derivatives. Researchers in medicinal chemistry and materials science would view a compound like this compound not as an end product, but as a key starting material for constructing novel molecules with potentially useful biological or physical properties. Its value lies in its potential to be transformed into more complex structures that could be investigated as new pharmaceuticals or functional materials. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1393541-34-8 | bldpharm.com |

| Molecular Formula | C₆H₇BrN₂O | bldpharm.com |

| Molecular Weight | 203.04 g/mol | bldpharm.com |

| SMILES Code | CC1=NC(Br)=CN=C1OC | bldpharm.com |

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

5-bromo-2-methoxy-3-methylpyrazine |

InChI |

InChI=1S/C6H7BrN2O/c1-4-6(10-2)8-3-5(7)9-4/h3H,1-2H3 |

InChI Key |

CTXMHAHRFINOEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1OC)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Methoxy 3 Methylpyrazine

Strategies for Regioselective Functionalization of the Pyrazine (B50134) Ring

The precise introduction of substituents onto the pyrazine core is paramount for the synthesis of 5-Bromo-2-methoxy-3-methylpyrazine. This requires a deep understanding of the electronic properties of the pyrazine ring and the directing effects of existing substituents.

Halogenation Protocols: Controlled Bromination Techniques

The introduction of a bromine atom at a specific position on the pyrazine ring is a critical step. Direct C-H halogenation of pyrazine derivatives can be achieved using various reagents and conditions. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are commonly employed for the halogenation of heterocyclic compounds. researchgate.netbeilstein-archives.orgrsc.org The regioselectivity of these reactions is often influenced by the electronic nature of the substituents already present on the ring and the reaction conditions. mdpi.com For pyrazines, which are electron-deficient heterocycles, electrophilic aromatic substitution reactions like halogenation can be challenging and may require elevated temperatures or the use of catalysts. nih.gov

The use of reagents like tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for the regioselective bromination of certain heterocyclic systems, offering a milder and more controlled alternative to molecular bromine. nih.gov The choice of solvent can also play a crucial role in directing the regioselectivity of the bromination. beilstein-archives.org In some cases, a two-step process involving diazotization of an amino group followed by a Sandmeyer-type reaction with a bromide source can provide a more controlled route to brominated pyrazines.

Table 1: Comparison of Bromination Reagents for Heterocycles

| Reagent | Typical Conditions | Selectivity | Notes |

| N-Bromosuccinimide (NBS) | Organic solvent, often with initiator | Can be regioselective depending on substrate and conditions | Widely used for allylic and benzylic bromination, and for electron-rich heterocycles. mdpi.com |

| Tetrabutylammonium tribromide (TBATB) | Mild conditions, often in MeCN | High regioselectivity in some systems | Safer and easier to handle than liquid bromine. nih.gov |

| Bromine (Br₂) | Can require harsh conditions for electron-deficient rings | Can lead to mixtures of products | A fundamental but often less selective brominating agent. researchgate.net |

| Diazotization/Sandmeyer | Aqueous acid, NaNO₂, CuBr | Regioselective based on the position of the initial amino group | A classic method for introducing halogens onto aromatic rings. |

Alkylation and Alkoxylation Methods for Pyrazine Derivatives

The introduction of methyl and methoxy (B1213986) groups onto the pyrazine ring requires distinct synthetic strategies. Alkylation of pyrazines can be achieved through various methods, including reactions with organometallic reagents or through radical pathways. acs.orgacs.org For instance, N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines have been utilized as starting materials for the synthesis of alkylpyrazines. researchgate.net The choice of the alkylating agent and reaction conditions is critical to control the position of alkylation.

Alkoxylation, the introduction of a methoxy group, is often accomplished through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. wikipedia.org The reactivity of the pyrazine ring towards nucleophilic attack is enhanced by its electron-deficient nature. youtube.com Sodium methoxide (B1231860) is a common reagent for this transformation. rsc.org The synthesis of 2-methoxypyrazine (B1294637) itself can be achieved from 2-chloropyrazine (B57796) and sodium methoxide. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles, including methoxy groups, onto electron-deficient aromatic rings like pyrazine. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups on the ring accelerates the reaction. masterorganicchemistry.com

In the context of synthesizing this compound, a key step would involve the displacement of a halogen atom by a methoxide nucleophile. The regioselectivity of this substitution is highly dependent on the position of the existing substituents. researchgate.net For example, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net This directing effect is a crucial consideration in designing a synthetic route. The reaction is typically carried out in a suitable solvent, and the choice of base and temperature can significantly influence the outcome. nih.govnih.gov

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of a trisubstituted pyrazine like this compound inevitably involves a multi-step sequence. beilstein-journals.org A convergent strategy, where different substituted fragments are synthesized separately and then combined, can be more efficient than a linear approach. For example, a substituted aminoketone could be condensed with another functionalized component to build the pyrazine core. researchgate.net

A plausible synthetic route could start with a commercially available or readily synthesized pyrazine derivative, which is then sequentially functionalized. The order of introduction of the bromo, methoxy, and methyl groups is critical to ensure the desired regiochemistry. For instance, one might start with a methylpyrazine, introduce a bromine atom regioselectively, and then perform a nucleophilic aromatic substitution to introduce the methoxy group. Alternatively, a dihalopyrazine could be selectively functionalized first with a methyl group via a cross-coupling reaction, followed by selective methoxylation and then bromination. semanticscholar.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing waste and cost. nih.gov This involves a systematic study of various parameters such as temperature, solvent, catalyst, and reaction time. For instance, in the synthesis of pyrazine derivatives, the choice of catalyst and base can have a profound impact on the reaction efficiency. researchgate.net Design of Experiments (DoE) can be a powerful tool for systematically exploring the reaction space and identifying optimal conditions. researchgate.net The goal is to develop a robust and scalable process that is both economically viable and environmentally friendly. researchgate.net

Table 2: Key Parameters for Optimization in Pyrazine Synthesis

| Parameter | Influence on Reaction | Example |

| Temperature | Affects reaction rate and selectivity. | Higher temperatures may be needed for sluggish reactions but can lead to side products. nih.gov |

| Solvent | Can influence solubility, reactivity, and regioselectivity. | Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions. nih.govresearchgate.net |

| Catalyst | Can accelerate the reaction and control selectivity. | Palladium catalysts are widely used for cross-coupling reactions to introduce substituents. semanticscholar.orgorganic-chemistry.org |

| Base | Can act as a catalyst or be required for deprotonation of nucleophiles. | The choice of base can be critical in SNAr and cross-coupling reactions. nih.gov |

| Reaction Time | Needs to be sufficient for complete conversion without product degradation. | Monitoring the reaction progress by techniques like TLC or GC-MS is crucial. nih.gov |

Mechanistic Investigations of Key Bond-Forming Steps

A thorough understanding of the reaction mechanisms is fundamental for developing and optimizing synthetic routes. uzh.chresearchgate.net For the synthesis of this compound, two key bond-forming steps are bromination and nucleophilic aromatic substitution.

The mechanism of electrophilic bromination of pyrazines likely involves the attack of the pyrazine ring on an electrophilic bromine species, forming a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity. nih.gov The regioselectivity is governed by the stability of the intermediate, which is influenced by the electronic effects of the substituents.

The mechanism of nucleophilic aromatic substitution (SNAr) involves the addition of the nucleophile (methoxide) to the carbon atom bearing the leaving group (halogen) to form a high-energy Meisenheimer complex. youtube.comrsc.org This intermediate is stabilized by the electron-withdrawing nature of the pyrazine ring and any other electron-withdrawing substituents. The subsequent elimination of the leaving group restores the aromaticity of the pyrazine ring. youtube.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates involved in these reactions, helping to rationalize the observed regioselectivity. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. nih.gov This involves designing reactions that maximize the incorporation of all materials used in the process into the final product (atom economy), using safer solvents and reagents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. nih.gov While specific literature on the green synthesis of this compound is not extensively detailed, the principles of green chemistry can be applied to its potential synthetic pathways.

A significant focus of green chemistry is on atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. jocpr.com Reactions with high atom economy, such as additions and cycloadditions, are inherently greener as they minimize waste. jocpr.com In the context of synthesizing substituted pyrazines, moving away from classical condensation reactions that produce water or other small molecules as byproducts towards more atom-economical routes is a key goal.

The use of catalysis is another fundamental pillar of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, reducing the need for stoichiometric reagents that often end up as waste. nih.gov For instance, the dehydrogenation of piperazines to pyrazines can be achieved with high yields using palladium catalysts. tandfonline.com More recently, base-metal catalysts, such as those based on manganese, have been employed for the dehydrogenative coupling of amino alcohols to form pyrazines, offering a more sustainable alternative to precious metal catalysts. nih.govacs.org

The choice of solvents and reaction conditions also plays a crucial role. Many traditional organic reactions utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. oup.com Moreover, developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent usage and waste generation, as well as save time and energy. tandfonline.com Research has demonstrated the successful one-pot synthesis of various pyrazine derivatives in environmentally benign media like aqueous methanol (B129727). tandfonline.comtandfonline.com

For the specific introduction of the bromo- and methoxy- groups onto the pyrazine core, green approaches can be envisioned. Traditional bromination often involves hazardous reagents like elemental bromine. A greener alternative could be the use of biocatalytic bromination. Vanadium-dependent haloperoxidases, for example, can catalyze bromination using bromide salts and hydrogen peroxide as a mild oxidant, operating in aqueous solutions under ambient conditions. nih.gov

Similarly, for methoxylation, traditional methods might involve hazardous reagents. A greener approach could involve catalytic O-methylation. While not directly reported for this specific pyrazine, O-methyltransferases have been identified in the biosynthesis of methoxypyrazines in nature, suggesting the potential for developing biocatalytic methylation strategies. nih.gov

The following tables illustrate how green chemistry metrics can be applied to evaluate and compare different potential synthetic steps for this compound.

Table 1: Comparison of Bromination Methods

| Method | Reagent | Solvent | Byproducts | Atom Economy (Approx.) | Green Chemistry Considerations |

| Classical Bromination | Br₂ | CCl₄ | HBr | ~50% | Use of hazardous bromine and chlorinated solvent. |

| Biocatalytic Bromination | NaBr, H₂O₂ (catalyzed by VHPO) | Water | H₂O | High | Use of safer reagents and solvent; mild conditions. nih.gov |

Table 2: Evaluation of Pyrazine Ring Formation

| Method | Reactants | Catalyst | Solvent | Byproducts | Green Chemistry Considerations |

| Classical Condensation | 1,2-Diamine, α-Diketone | None/Acid | Organic Solvent | 2 H₂O | Lower atom economy; use of organic solvents. |

| Dehydrogenative Coupling | Amino alcohol | Manganese Pincer Complex | Toluene | H₂, H₂O | Higher atom economy; catalytic cycle. nih.govacs.org |

| One-Pot Synthesis | Dicarbonyl, Diamine | t-BuOK | Aqueous Methanol | H₂O | Reduced solvent waste; simplified procedure. tandfonline.com |

By applying these green chemistry principles, future synthetic routes towards this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Methoxy 3 Methylpyrazine

Exploration of the Bromine Atom's Reactivity

The bromine atom at the 5-position of the pyrazine (B50134) ring is a key site for synthetic modification. Its reactivity is characteristic of a halogen on an electron-poor heteroaromatic system, making it susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution and reduction.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and bromopyrazines are excellent substrates for these transformations. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, positioning the bromo-substituent of 5-Bromo-2-methoxy-3-methylpyrazine as a versatile handle for molecular elaboration. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. While specific studies on this compound are not extensively documented, the reactivity of similar bromopyrazine derivatives provides significant insight. For instance, the Suzuki-Miyaura coupling of 2,5-dibromo-3-methoxypyrazine (B1588872) has been shown to occur selectively at the C2 position, which is adjacent to the activating methoxy (B1213986) group. rsc.org This suggests that in this compound, the bromine at C5 would readily participate in Suzuki coupling. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a palladium catalyst successfully yielded a range of pyridine (B92270) derivatives, further illustrating the feasibility of this reaction on similar heterocyclic systems. mdpi.com The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₃PO₄. mdpi.commdpi.com The general conditions for such a reaction are presented in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

| Component | Example Reagent/Condition | Role | Reference(s) |

| Bromo-heterocycle | 5-Bromo-2-methylpyridin-3-amine | Substrate | mdpi.com |

| Boronic Acid/Ester | Arylboronic acid | Coupling Partner | mdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst | mdpi.commdpi.com |

| Base | K₃PO₄ | Activates boronic acid | mdpi.com |

| Solvent | 1,4-Dioxane | Reaction Medium | mdpi.com |

| Temperature | 70-80 °C | Reaction Condition | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org The high reactivity of the C-Br bond in bromopyrazines makes them suitable substrates for Sonogashira coupling. For example, the coupling of 4-bromo-6H-1,2-oxazines with various terminal alkynes proceeds efficiently under standard Sonogashira conditions. nih.gov Similarly, 2-bromo-5-nitropyridine (B18158) has been successfully coupled with terminal acetylenes. researchgate.net These examples strongly suggest that this compound would undergo Sonogashira coupling to introduce alkynyl moieties at the 5-position.

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-heterocycles

| Component | Example Reagent/Condition | Role | Reference(s) |

| Bromo-heterocycle | 4-bromo-6H-1,2-oxazine | Substrate | nih.gov |

| Terminal Alkyne | Phenylacetylene | Coupling Partner | nih.gov |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Catalyst | nih.gov |

| Copper Co-catalyst | CuI | Co-catalyst | nih.gov |

| Base | Et₃N | Base and Solvent | nih.gov |

| Solvent | Toluene | Reaction Medium | nih.gov |

| Temperature | Room Temperature | Reaction Condition | nih.gov |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org The process involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org The scope of this reaction is broad, and various generations of catalyst systems have been developed to accommodate a wide range of amines and aryl halides. wikipedia.orgnih.gov The amination of bromopyrazines is a feasible transformation. For instance, the Buchwald-Hartwig coupling of a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine (B1346471) has been optimized to achieve high yields. nih.gov This indicates that this compound can be a suitable substrate for introducing a variety of nitrogen-based nucleophiles at the 5-position.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Component | Example Reagent/Condition | Role | Reference(s) |

| Bromo-heterocycle | 3-bromo-1H-pyrazolo[3,4-d]pyrimidine | Substrate | nih.gov |

| Amine | 3-methylmorpholine | Nucleophile | nih.gov |

| Palladium Catalyst | RuPhos | Catalyst | nih.gov |

| Base | KHMDS | Base | nih.gov |

| Solvent | Toluene | Reaction Medium | nih.gov |

| Temperature | 100 °C | Reaction Condition | nih.gov |

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the bromine atom in this compound. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles. While direct displacement of the bromine by common nucleophiles might be challenging, the presence of two nitrogen atoms in the ring significantly activates the halide for substitution. The reaction of 5-bromo-1,2,3-triazines with phenols to form 5-aryloxy-1,2,3-triazines is a documented example of SNAr on a similar electron-poor heterocycle. nih.gov The reaction of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol (B129727) to yield 2-methoxy-5-bromopyridine also demonstrates nucleophilic substitution on a related heterocyclic system. chemicalbook.com Therefore, strong nucleophiles could potentially displace the bromine atom in this compound, although this pathway is generally less common than palladium-catalyzed couplings.

The removal of the bromine atom, or reductive debromination, can be achieved under various conditions. A common method involves catalytic hydrogenation. Alternatively, electrochemical methods have been shown to be effective for the debromination of compounds like 2-bromo-N-arylacetamides. rsc.org Another approach involves the use of a metal and a proton source. For instance, the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes has been accomplished using aluminum chloride in the presence of an aromatic hydrocarbon like anisole (B1667542) or naphthalene. google.com These methods could potentially be applied to this compound to yield 2-methoxy-3-methylpyrazine.

Reactivity of the Methoxy Substituent

The methoxy group at the 2-position of the pyrazine ring also influences the molecule's reactivity, both through its own chemical transformations and its electronic effects on the pyrazine ring.

The methoxy group can be cleaved to reveal a hydroxyl group, a transformation known as demethylation or ether cleavage. This is typically achieved by treatment with strong acids such as HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group. The cleavage of aryl alkyl ethers, such as this compound, would be expected to yield the corresponding phenol, in this case, 5-bromo-3-methylpyrazin-2-ol. nih.gov This is because the sp²-hybridized carbon of the pyrazine ring is less susceptible to nucleophilic attack than the sp³-hybridized carbon of the methyl group.

The methoxy group exerts a significant electronic influence on the pyrazine ring. It is an electron-donating group through resonance, by virtue of the lone pairs on the oxygen atom, which can be delocalized into the aromatic system. This electron-donating effect increases the electron density of the pyrazine ring, particularly at the ortho and para positions relative to the methoxy group. However, the oxygen atom is also electronegative, leading to an electron-withdrawing inductive effect. In many aromatic systems, the resonance effect of the methoxy group dominates over its inductive effect. nih.gov In the case of this compound, the electron-donating nature of the methoxy group can influence the regioselectivity of further reactions, such as electrophilic substitution, by activating the positions ortho and para to it. A study on the site-selective Suzuki-Miyaura coupling of 2,5-dibromo-3-methoxypyrazine demonstrated that the methoxy group directs the coupling to the adjacent C2 position, highlighting its activating and directing influence. rsc.org

Transformations Involving the Methyl Group

The methyl group at the 3-position of the pyrazine ring serves as a handle for a variety of chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Side-Chain Functionalization and Bromination of the Methyl Group

The methyl group of this compound is susceptible to free-radical bromination, a common method for functionalizing alkyl side chains on aromatic and heteroaromatic rings. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. The resulting 5-bromo-3-(bromomethyl)-2-methoxypyrazine is a versatile intermediate. The newly introduced bromine atom on the methyl group can be readily displaced by a variety of nucleophiles, leading to a range of derivatives. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed, for example, through click chemistry. researchgate.net

| Reactant | Reagents and Conditions | Product | Notes |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO or AIBN), CCl4, heat or light | 5-Bromo-3-(bromomethyl)-2-methoxypyrazine | The benzylic-like position of the methyl group facilitates radical halogenation. |

| 5-Bromo-3-(bromomethyl)-2-methoxypyrazine | Sodium Azide (NaN3), DMSO | 5-((Azidomethyl)-3-bromo-2-methoxypyrazine) | The bromomethyl group is a good leaving group for SN2 reactions. researchgate.net |

Oxidative Transformations of the Methyl Substituent

The methyl group can be oxidized to various higher oxidation states, most commonly to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction proceeds via a series of oxidative steps, likely involving a hydroxymethyl and an aldehyde intermediate, ultimately yielding 5-bromo-2-methoxypyrazine-3-carboxylic acid. The specific conditions, including temperature and reaction time, are crucial for achieving a good yield and avoiding over-oxidation or degradation of the pyrazine ring. The synthesis of pyrazine carboxylic acids from the corresponding alkylpyrazines is a known transformation. nih.gov

| Reactant | Reagents and Conditions | Product | Notes |

| This compound | Potassium Permanganate (KMnO4), Water, Heat | 5-Bromo-2-methoxypyrazine-3-carboxylic acid | The strong oxidizing agent converts the methyl group to a carboxylic acid. |

Other Electrophilic and Nucleophilic Reactions on the Pyrazine Core

The pyrazine ring itself, being electron-deficient, is generally resistant to electrophilic aromatic substitution. The two nitrogen atoms withdraw electron density from the ring, making it less nucleophilic than benzene. However, the presence of the electron-donating methoxy group at the 2-position can partially counteract this effect, potentially directing electrophilic attack to specific positions on the ring, though such reactions are still expected to be challenging. researchgate.net

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position is a good leaving group and is activated towards displacement by nucleophiles. The presence of the electron-withdrawing nitrogen atoms facilitates the attack of nucleophiles on the ring. nih.govlibretexts.org Reactions with various nucleophiles, such as alkoxides, amines, and thiols, can lead to the substitution of the bromine atom. For example, reaction with sodium methoxide (B1231860) would be expected to yield 5-methoxy-2-methoxy-3-methylpyrazine. The regioselectivity of these reactions can be influenced by the electronic effects of the existing substituents.

| Reactant | Reagents and Conditions | Product | Notes |

| This compound | Sodium Methoxide (NaOMe), Methanol, Heat | 2,5-Dimethoxy-3-methylpyrazine | Nucleophilic aromatic substitution of the bromine atom. chemicalbook.com |

| This compound | Ammonia (NH3), Heat, Pressure | 5-Amino-2-methoxy-3-methylpyrazine | Amination via nucleophilic aromatic substitution. |

| This compound | Sodium Thiophenoxide (NaSPh), DMF, Heat | 2-Methoxy-3-methyl-5-(phenylthio)pyrazine | Thiolation via nucleophilic aromatic substitution. |

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Methoxy 3 Methylpyrazine

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electron distribution and geometric arrangement of atoms within a molecule. These calculations are foundational for predicting a wide range of chemical and physical properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. For 5-Bromo-2-methoxy-3-methylpyrazine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), would be used to determine the optimized molecular geometry. researchgate.netirjweb.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

The calculations would provide precise values for bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazine (B50134) ring would be confirmed, and the orientation of the methoxy (B1213986) and methyl substituents relative to the ring would be established. The introduction of a bromine atom, a methoxy group, and a methyl group to the pyrazine core induces changes in the electronic distribution and geometry of the parent pyrazine molecule. DFT can quantify these changes, such as the slight elongation of the C-Br bond and the specific bond angles around the substituted carbon atoms. The electron-withdrawing nature of the bromine and nitrogen atoms, combined with the electron-donating character of the methoxy and methyl groups, creates a complex electronic environment that DFT can model with high fidelity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| N-C-N Bond Angle | ~117° |

| C-C-Br Bond Angle | ~119° |

Note: These are hypothetical values based on typical DFT results for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, a HOMO-LUMO analysis derived from DFT calculations would reveal the distribution of these orbitals across the molecule. researchgate.netmdpi.com The HOMO is likely to be localized on the electron-rich pyrazine ring and the methoxy group, while the LUMO may be distributed more towards the electron-withdrawing bromine atom and the pyrazine nitrogen atoms. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species, for instance, in electrophilic or nucleophilic substitution reactions.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Note: These are hypothetical values based on trends observed in similar heterocyclic systems.

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By modeling reaction pathways, chemists can predict the feasibility of a reaction, its mechanism, and the structure of any transition states. For example, the susceptibility of the bromine atom to nucleophilic substitution could be investigated by modeling its reaction with a nucleophile.

These calculations would involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy suggests a faster reaction rate. Such studies are invaluable for designing synthetic routes and understanding the chemical behavior of the molecule under various conditions. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman) for Structural Verification

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to verify the structure of a synthesized compound. youtube.com DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman spectra. chemrxiv.org

For this compound, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the assignment of each peak to a specific atom in the molecule. nih.govruc.dk Similarly, predicted IR and Raman spectra can help in identifying the characteristic vibrational modes of the molecule, such as the C-H stretches of the methyl group, the C-O stretch of the methoxy group, and the vibrations of the pyrazine ring. Discrepancies between calculated and experimental spectra can point to structural inaccuracies or environmental effects not accounted for in the calculation. youtube.comchemrxiv.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~125 |

| C-OCH₃ | ~155 |

| C-CH₃ | ~140 |

| CH in ring | ~130 |

| CH₃ (methyl) | ~20 |

Note: These are hypothetical values and are highly dependent on the computational method and solvent model used.

Conformational Analysis and Energetic Profiles

While the pyrazine ring itself is rigid and planar, the substituents, particularly the methoxy group, can exhibit rotational freedom. A conformational analysis of this compound would involve calculating the molecule's energy as the dihedral angle of the C-O bond in the methoxy group is rotated. acs.orgyoutube.comyoutube.com

This analysis would generate a potential energy profile, revealing the most stable conformation (the global minimum) and any other local energy minima. It would also determine the energy barriers to rotation between these conformations. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with biological targets or other molecules. For instance, the orientation of the methoxy group can affect the accessibility of the adjacent nitrogen atom's lone pair of electrons. acs.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 5 Bromo 2 Methoxy 3 Methylpyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy provides unparalleled insight into the molecular framework of a compound, revealing the connectivity and spatial relationships of atoms.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR provides initial data on proton and carbon environments, two-dimensional (2D) NMR experiments are critical for assembling the complete structural puzzle of 5-Bromo-2-methoxy-3-methylpyrazine.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks, as the single aromatic proton (H-6) and the protons of the methyl and methoxy (B1213986) groups are not coupled to each other. This absence of correlation is itself a crucial piece of structural information, confirming the isolated nature of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This is fundamental for assigning the carbon signals in the spectrum. youtube.com For the target molecule, HSQC would show a correlation between the single aromatic proton and its corresponding carbon (C-6), the methyl protons and the methyl carbon, and the methoxy protons and the methoxy carbon. This technique provides the same information as a DEPT-135 experiment but with much greater sensitivity. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, rather than through-bond couplings. For this compound, a NOESY spectrum would be expected to show a correlation between the methoxy protons and the single aromatic proton (H-6), indicating their spatial closeness on the pyrazine (B50134) ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Predicted chemical shifts are estimates based on analogous structures and general substituent effects on pyrazine rings.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| C2-OCH₃ | ~4.0 | ~54 | C2 | H6 |

| C3-CH₃ | ~2.5 | ~20 | C2, C3, C4 | - |

| H6 | ~8.2 | ~140 | C4, C5 | C2-OCH₃ |

| C2 | - | ~160 | - | - |

| C3 | - | ~150 | - | - |

| C5 | - | ~120 | - | - |

Deuterium (B1214612) Labeling Strategies in NMR Spectroscopy

Deuterium (²H) labeling is a powerful technique used to simplify complex NMR spectra and confirm signal assignments. acs.orgnih.gov In this strategy, one or more specific protons in the molecule are replaced with deuterium atoms. Since deuterium is NMR-active but resonates at a completely different frequency from protons, the corresponding signal disappears from the ¹H NMR spectrum. wikipedia.org

For this compound, a selective deuterium labeling strategy could involve synthesizing the compound with a deuterated methyl group (CD₃). The ¹H NMR spectrum of this labeled compound would lack the signal previously assigned to the methyl group, providing definitive confirmation of its chemical shift. Similarly, synthesizing a version where the H-6 proton is replaced by deuterium would simplify the aromatic region of the spectrum. Such strategies are invaluable for verifying assignments made through other NMR experiments. chemrxiv.org The use of deuterium-labeled compounds as internal standards is also crucial for quantitative mass spectrometry. acs.org

Advanced Solvation Effects and Temperature-Dependent Studies

The chemical shifts of nuclei can be influenced by the surrounding solvent and the analysis temperature. Studying these effects can provide insights into the molecule's electronic structure and intermolecular interactions.

Solvation Effects: Running NMR spectra in a series of solvents with varying polarities (e.g., from non-polar benzene-d₆ to polar DMSO-d₆) can cause changes in the chemical shifts of the protons and carbons. For molecules with a significant dipole moment, polar solvents can interact with the solute, leading to noticeable shifts. This phenomenon, known as solvatochromism, can reveal information about the ground and excited states of the molecule. mdpi.com For this compound, the lone pairs on the nitrogen and oxygen atoms can interact with protic solvents, potentially leading to downfield shifts of nearby protons.

Temperature-Dependent Studies: For molecules with restricted bond rotation (e.g., amides or sterically hindered biaryls), variable temperature NMR can be used to study the dynamics of the molecule. While this compound is not expected to have major conformers with high barriers to interconversion, temperature studies could still reveal subtle information about vibrational modes and intermolecular associations at lower temperatures.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. It is also instrumental in analyzing fragmentation patterns to further confirm the molecular structure.

Fragmentation Pathway Analysis and Isotopic Pattern Interpretation

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), imparts a highly characteristic isotopic pattern in the mass spectrum. libretexts.org

Isotopic Pattern: The molecular ion (M⁺) of this compound will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). csbsju.edu This distinctive "doublet" is a clear indicator of the presence of a single bromine atom in the molecule and its fragments. libretexts.orgresearchgate.net Observing this pattern is a primary step in the analysis.

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the high-energy process leads to the fragmentation of the molecular ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. While molecular ions of methoxypyrazines can be of low abundance, the fragmentation is often concentrated among a few key daughter ions. researchgate.net For this compound, likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy compounds, leading to an [M-15]⁺ ion.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose CO, yielding an [M-15-28]⁺ ion.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would result in an [M-79/81]⁺ ion, which would appear as a single peak, lacking the bromine isotopic signature. csbsju.eduyoutube.com

Loss of HCN: A characteristic fragmentation of pyrazine rings, leading to an [M-27]⁺ ion.

Table 2: Predicted HRMS Fragments for this compound

| Ion | Proposed Fragment Structure | Predicted m/z (for ⁷⁹Br) | Isotopic Signature |

|---|---|---|---|

| [M]⁺ | [C₆H₇N₂O⁷⁹Br]⁺ | 217.9796 | M/M+2 doublet |

| [M-CH₃]⁺ | [C₅H₄N₂O⁷⁹Br]⁺ | 202.9534 | M/M+2 doublet |

| [M-CO]⁺ | [C₅H₇N₂⁷⁹Br]⁺ | 189.9847 | M/M+2 doublet |

| [M-Br]⁺ | [C₆H₇N₂O]⁺ | 123.0558 | Single peak |

| [M-HCN]⁺ | [C₅H₆NO⁷⁹Br]⁺ | 190.9663 | M/M+2 doublet |

Application of Different Ionization Techniques

The choice of ionization technique can significantly impact the resulting mass spectrum. uky.edu While Electron Ionization (EI) is a "hard" technique that provides rich fragmentation data, "soft" ionization methods are often used to preserve the molecular ion. researchgate.netlibretexts.org

Electron Ionization (EI): As the most common method, EI provides a reproducible fragmentation pattern that is useful for library matching and structural elucidation. uky.edulibretexts.org However, for some molecules, the molecular ion can be weak or absent. researchgate.net

Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and typically a more abundant protonated molecule, [M+H]⁺. acdlabs.com This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI is not observed. libretexts.org

Electrospray Ionization (ESI): ESI is a very soft technique, ideal for polar, and thermally labile molecules. uky.eduacdlabs.com It typically produces [M+H]⁺ or other adduct ions with minimal fragmentation, making it excellent for accurate mass determination of the parent molecule when coupled with a high-resolution analyzer. acdlabs.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, volatile compounds and is often used with liquid chromatography (LC-MS). libretexts.org It generates ions by corona discharge and can be a good alternative to ESI for certain analytes. libretexts.org

By employing a combination of these ionization methods, a comprehensive mass spectrometric profile of this compound can be obtained, confirming its elemental composition and supporting the structural details revealed by NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

Investigation of Intermolecular Interactions in the Crystalline State:The nature of the crystal packing and any potential intermolecular interactions, such as halogen bonding or π-stacking, remains unknown without crystallographic data.

While general principles of vibrational spectroscopy and X-ray crystallography are well-established, applying them specifically to this compound is not possible without dedicated research on this compound.

Strategic Utilization of 5 Bromo 2 Methoxy 3 Methylpyrazine As a Key Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The bromine atom at the 5-position of 5-Bromo-2-methoxy-3-methylpyrazine serves as a key functional group for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This reactivity is the foundation for its use as a precursor to a multitude of substituted pyrazine (B50134) derivatives and, by extension, more complex fused heterocyclic systems.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are well-established methods for forming carbon-carbon and carbon-nitrogen bonds. While direct literature on this compound is limited, extensive research on analogous bromo-substituted nitrogen heterocycles, such as bromopyridines and other bromopyrazines, provides a strong precedent for its reactivity. nih.gov

For instance, the Suzuki-Miyaura coupling of a bromo-substituted pyrazine with a variety of boronic acids or esters would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. This is a powerful method for creating libraries of substituted pyrazines for applications in medicinal chemistry and materials science. nist.govbldpharm.com Similarly, the Sonogashira coupling with terminal alkynes would yield 5-alkynyl-2-methoxy-3-methylpyrazines, which are themselves versatile intermediates for further transformations, including cyclization reactions to form fused ring systems like furo[2,3-b]pyrazines. thegoodscentscompany.com

The Heck reaction offers a pathway to introduce alkenyl substituents, further expanding the range of accessible derivatives. Furthermore, the Buchwald-Hartwig amination would enable the formation of C-N bonds, allowing for the synthesis of 5-amino-2-methoxy-3-methylpyrazine derivatives with various amine nucleophiles.

The following table summarizes the potential cross-coupling reactions of this compound based on established methodologies for similar substrates.

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Conditions |

| Suzuki-Miyaura | R-B(OH)₂ | 5-R-2-methoxy-3-methylpyrazine (R = aryl, heteroaryl, alkyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Sonogashira | R-C≡CH | 5-(R-C≡C)-2-methoxy-3-methylpyrazine | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene (e.g., Styrene) | 5-alkenyl-2-methoxy-3-methylpyrazine | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Buchwald-Hartwig | R₂NH | 5-(R₂N)-2-methoxy-3-methylpyrazine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Role in Constructing Complex Organic Architectures through Sequential Transformations

The true synthetic power of this compound lies in the ability to perform sequential transformations, leveraging its multiple functional groups. The differential reactivity of the bromine atom and the methoxy (B1213986) group allows for a stepwise and controlled elaboration of the pyrazine core.

A typical strategy would involve an initial cross-coupling reaction at the 5-position, as described previously. The resulting substituted pyrazine can then undergo further modifications. For example, the methoxy group at the 2-position can be a precursor to a hydroxyl group via demethylation. This hydroxyl group can then be used in a variety of reactions, such as etherification, esterification, or conversion to a triflate for another cross-coupling reaction.

Moreover, the initial product of a cross-coupling reaction can contain functional groups that enable subsequent intramolecular reactions. For instance, a Sonogashira coupling with a suitably functionalized alkyne could be followed by an intramolecular cyclization to construct fused heterocyclic systems. Research on the synthesis of furo[2,3-b]pyrazines from substituted pyrazinones demonstrates the feasibility of such strategies. thegoodscentscompany.com In these examples, an ethynyl-substituted pyrazinone undergoes electrophilic cyclization to yield the fused furo[2,3-b]pyrazine core.

The sequence of these reactions can be strategically planned to build up molecular complexity in a controlled manner. For example, a Suzuki coupling to introduce an ortho-functionalized aryl group could be followed by an intramolecular cyclization to create a polycyclic aromatic system incorporating the pyrazine ring.

Enabling Diversity-Oriented Synthesis (DOS) via its Multiple Functional Groups

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The multifunctionality of this compound makes it an excellent starting point for DOS.

By systematically varying the coupling partners in the initial cross-coupling reaction and then employing a range of subsequent transformations, a vast chemical space can be explored from a single starting material. For example, a library of compounds could be generated by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura reaction. Each of these products could then be subjected to a second diversification step, such as demethylation followed by etherification with a variety of alkyl halides.

This approach allows for the rapid generation of a multitude of analogs with different substituents at various positions on the pyrazine ring. The resulting library of compounds would possess significant structural diversity, increasing the probability of identifying molecules with desired biological activities. The synthesis of diverse furo[2,3-b]pyrazines through a series of palladium-catalyzed reactions highlights the power of this approach in generating libraries of complex heterocyclic compounds. thegoodscentscompany.com

Future Research Trajectories and Unanswered Questions in the Chemistry of 5 Bromo 2 Methoxy 3 Methylpyrazine

Development of Novel Catalytic Transformations for Enhanced Selectivity

The bromine atom at the C5 position and the electron-donating methoxy (B1213986) and methyl groups create a unique electronic and steric environment on the pyrazine (B50134) ring. While standard cross-coupling reactions are conceivable, future research must focus on developing novel catalytic systems that offer superior selectivity and efficiency for derivatizing 5-Bromo-2-methoxy-3-methylpyrazine.

A primary challenge is achieving regioselective C-H functionalization. The pyrazine ring is susceptible to homolytic substitution, but controlling the position of new bond formation in the presence of existing substituents is difficult. thieme-connect.de Future work should explore transition-metal-catalyzed C-H activation reactions. For instance, directing-group strategies, which are well-established in carbocyclic chemistry, remain underdeveloped for polysubstituted pyrazines. The methoxy group on this compound could potentially serve as a weak directing group, guiding a catalyst to functionalize the C6 position.

Furthermore, developing catalysts for challenging cross-coupling reactions is paramount. The steric hindrance from the adjacent methyl group at C3 could impede transformations at the C2-methoxy position or coupling at a potential C6-H position. Research into bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium or nickel catalysts could overcome these steric barriers. nih.gov These advanced catalytic systems could enable previously inaccessible derivatives.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System (Hypothetical) | Potential Product | Research Goal |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ with SPhos or XPhos ligand | 5-Aryl-2-methoxy-3-methylpyrazine | Efficient C-C bond formation with sterically demanding arylboronic acids. |

| Buchwald-Hartwig Amination | NiCl₂(dppp) or Pd₂ (dba)₃ with Josiphos ligand | 5-Amino-2-methoxy-3-methylpyrazine derivatives | Access to novel amine derivatives under mild conditions, overcoming catalyst inhibition by the pyrazine nitrogen atoms. |

| C-H Arylation at C6 | Rh(III) or Ru(II) catalyst with a directing group | 6-Aryl-5-bromo-2-methoxy-3-methylpyrazine | Regioselective functionalization of the C-H bond, preserving the bromo handle for subsequent reactions. |

| Sonogashira Coupling | CuI/Pd(PPh₃)₄ | 5-Alkynyl-2-methoxy-3-methylpyrazine | Introduction of alkynyl moieties, providing a gateway to further click chemistry or cyclization reactions. |

Exploration of Unconventional Reaction Media and Conditions

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Future research should investigate the use of unconventional reaction media for the synthesis and transformation of this compound to enhance sustainability, reaction rates, and product recovery.

Ionic liquids (ILs) and deep eutectic solvents (DES) are promising alternatives. Their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds could be advantageous. For instance, in a Suzuki coupling reaction, the use of an imidazolium-based IL could enhance the stability of the palladium catalyst and facilitate its recycling. Similarly, a DES formed from choline (B1196258) chloride and urea (B33335) could provide a biodegradable and low-cost medium for nucleophilic substitution reactions, potentially replacing the methoxy group.

The application of microwave irradiation or ultrasonic energy could also dramatically accelerate reaction times compared to conventional heating. rsc.org For example, a microwave-assisted Hofmann degradation to synthesize an amino-pyrazine derivative from a corresponding amide could reduce reaction times from hours to minutes, minimizing side product formation.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Optimizing complex chemical reactions requires a detailed understanding of reaction kinetics, intermediates, and byproduct formation in real time. The development and application of advanced spectroscopic probes for in-situ monitoring represent a critical research frontier for the chemistry of this compound.

Techniques such as ReactIR™ (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy) and Raman spectroscopy allow for the continuous tracking of key functional group vibrations throughout a reaction. By monitoring the disappearance of the C-Br stretch and the appearance of new vibrational bands corresponding to the product, researchers could precisely determine reaction endpoints and identify the formation of transient intermediates. This data is invaluable for optimizing parameters like temperature, catalyst loading, and reagent addition rates.

Process Analytical Technology (PAT) incorporating these spectroscopic tools can provide a robust framework for understanding and controlling the synthesis and derivatization of this pyrazine, ensuring reproducibility and high yields.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. galchimia.comsyrris.com Future research should focus on integrating the synthesis and modification of this compound into automated flow chemistry platforms.

Flow reactors provide superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures than are feasible in batch reactors. mdpi.comrsc.org This can lead to drastically reduced reaction times and improved yields. For hazardous reactions, such as diazotization or those involving unstable intermediates, the small internal volume of a flow reactor minimizes risk.

An automated flow system could be designed to perform a multi-step synthesis. For example, a flow platform could sequentially perform a Grignard reaction to introduce a new substituent, followed by an in-line purification, and then a subsequent cross-coupling reaction on this compound without isolating intermediates. rsc.org This approach, coupled with machine learning algorithms for self-optimization, could rapidly generate libraries of novel pyrazine derivatives for screening in drug discovery or materials science. syrris.com

Deeper Computational Insight into Complex Reaction Mechanisms and Intermediates

While experimental work provides tangible products, computational chemistry offers a powerful lens to understand the underlying "why" and "how" of chemical reactions. nih.gov Applying modern computational methods, such as Density Functional Theory (DFT), to the reactions of this compound is a crucial future direction.

Computational studies can be employed to:

Model Transition States: Calculate the energy barriers for different reaction pathways, such as ortho- versus meta-lithiation, to predict regioselectivity.

Analyze Catalyst-Substrate Interactions: Elucidate how different ligands on a palladium catalyst influence the oxidative addition step at the C-Br bond, helping to design more effective catalysts.

Predict Spectroscopic Signatures: Compute the expected NMR, IR, and Raman spectra of potential intermediates and products to aid in their experimental identification.

Evaluate Reaction Energetics: Determine the thermodynamic and kinetic favorability of proposed transformations, allowing researchers to prioritize more promising synthetic routes before committing to extensive lab work.

By combining computational predictions with empirical results, a more complete and predictive understanding of the reactivity of this compound can be achieved, accelerating the discovery of its novel derivatives and applications.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-methoxy-3-methylpyrazine, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of pyrazine derivatives followed by functional group modifications. For example, 2-amino-3,5-dibromo-pyrazine can be refluxed in methanolic sodium methylate to introduce methoxy groups, yielding this compound after subsequent methylation . Key factors include temperature control (reflux conditions), stoichiometry of reagents, and catalyst selection (e.g., palladium for hydrogenation steps). Optimizing reaction time (e.g., 9 hours for methoxylation) and purification methods (e.g., crystallization from cyclohexane) improves yield and purity.

Q. How can NMR and LC-MS be utilized to confirm the structure of this compound?

- NMR : H NMR identifies methoxy (-OCH) protons as singlets near δ 3.8–4.0 ppm, while methyl groups (-CH) appear as singlets around δ 2.5 ppm. Aromatic protons on the pyrazine ring show deshielded signals due to electronegative substituents.

- LC-MS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., m/z 217.01 for CHBrNO) and fragments corresponding to bromine loss (m/z 138–140). Coupling with HPLC ensures purity >95% .

Q. What role do substituents (bromo, methoxy, methyl) play in the compound’s reactivity?

Bromine enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Methoxy groups act as electron-donating substituents, directing further substitutions to specific ring positions. Methyl groups increase steric hindrance, affecting regioselectivity in nucleophilic attacks. For instance, bromine at position 5 stabilizes intermediates in palladium-catalyzed reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of pyrazine precursors?

Regioselectivity depends on directing groups and reaction conditions. For example, methoxy groups at position 2 direct bromination to position 5 due to resonance effects. Using Lewis acids (e.g., FeBr) or low temperatures (-20°C) minimizes side reactions. Computational modeling (DFT) predicts electron density distribution to guide experimental design .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., cell line specificity) or impurities. To address this:

- Standardize testing protocols (e.g., MIC values against E. coli ATCC 25922).

- Use high-purity samples (≥98% by HPLC) and include positive controls (e.g., ciprofloxacin).

- Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What are the challenges in scaling up the synthesis of this compound from milligrams to grams?

Key challenges include:

Q. How do competing reactions (e.g., ester hydrolysis vs. amination) affect the synthesis of carboxylate derivatives?

Competing reactions are managed through pH control and protecting groups. For example, ester groups in Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate are stable under basic amination conditions (pH 9–10) but hydrolyze in acidic media. Using tert-butoxycarbonyl (Boc) protection for amines prevents unwanted side reactions during esterification .

Q. What medicinal chemistry applications exist for this compound-based compounds?

Derivatives show promise as:

- Anti-tubercular agents : Pyrazine carboxylates inhibit Mycobacterium tuberculosis enoyl-ACP reductase (IC < 1 µM) .

- Kinase inhibitors : Bromine enhances binding to ATP pockets in cancer targets (e.g., EGFR).

- Antioxidants : Methoxy groups scavenge free radicals in neuroprotective assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.